N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide -

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide

Catalog Number: EVT-4828921
CAS Number:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Centhaquin, chemically known as 2-(2-(4-(3-methylphenyl)1-piperazinyl)ethyl)quinoline, is a centrally acting antihypertensive agent. Research indicates that its hypotensive effect is not due to a depressant effect on cardiac contractility, suggesting potential use for hypertensive patients with cardiac or renal complications .

Relevance: Centhaquin shares a core structure with N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide. Both compounds contain a 4-phenyl-1-piperazinyl moiety. The variations lie in the substituents attached to this core structure. Centhaquin has a quinoline ring connected via an ethyl linker, while the target compound features a propanamide group linked directly to the piperazine nitrogen. This structural similarity suggests potential shared pharmacological properties and warrants further investigation .

Itraconazole

Compound Description: Itraconazole, chemically defined as cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, is a triazole antifungal medication .

Relevance: Itraconazole shares a structural motif with N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide, both possessing a substituted phenylpiperazine unit. While Itraconazole incorporates a significantly more complex structure overall, the presence of this common element suggests a potential avenue for exploring structure-activity relationships and developing novel compounds with potential antifungal or other biological activities .

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA is a compound that demonstrates significant inhibition of osteoclast differentiation, the process by which cells responsible for bone resorption are formed . It achieves this by interfering with the signaling pathways initiated by RANKL (receptor activator of nuclear factor-kappa B ligand), ultimately downregulating the expression of genes crucial for osteoclast function and reducing bone resorption .

Relevance: NAPMA's structure shares the 4-acetyl-1-piperazinylphenyl subunit with N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide. This similarity, despite differences in other parts of the molecules, suggests that modifying the substituents attached to this core structure could lead to compounds with altered biological profiles, potentially influencing their activity in bone resorption or other biological processes .

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz displays a strong inhibitory effect on osteoclastogenesis, similar to NAPMA . It disrupts the formation of mature osteoclasts, hinders their ability to form F-actin belts (essential for bone resorption), and reduces their bone-degrading activity .

Relevance: PPOAC-Bz and N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide belong to the same family of substituted phenylpiperazine derivatives. Notably, both feature an acyl group attached to the piperazine nitrogen. The variations in the aromatic rings and other substituents provide insights into structure-activity relationships, suggesting that modifying these elements could modulate the compounds' effects on bone resorption or other biological pathways .

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is another compound identified as an inhibitor of osteoclast differentiation, exhibiting a dose-dependent reduction in the formation of mature, bone-resorbing cells . It achieves this by downregulating essential genes involved in osteoclast formation and function, particularly TRAF6, a key protein in the RANKL signaling pathway .

Relevance: PPOA-N-Ac-2-Cl shares the core structure of a substituted phenylpiperazine acetamide with N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide. This structural similarity, despite the differences in the substituents on the phenyl ring and the presence of a propanamide group instead of an acetamide in the target compound, indicates a possible shared mechanism of action or target. Exploring these structural variations could be crucial for understanding the specific roles of each part of the molecule in their biological activities .

Compound Description: (R)-(+)-8-OHDPAT is a selective 5-HT1a receptor agonist that lacks intrinsic dopaminergic activity . In studies involving primates with Parkinsonian-like symptoms, it was found to reduce levodopa-induced chorea (a form of dyskinesia) but did not affect dystonia .

Relevance: Although structurally distinct from N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide, (R)-(+)-8-OHDPAT's research context is relevant. This compound's interaction with the 5-HT1a receptor, and its impact on levodopa-induced dyskinesia, highlights the potential involvement of serotonergic pathways in movement disorders. Considering the presence of a phenylpiperazine moiety in the target compound, a common pharmacophore in serotonergic drugs, exploring its potential interaction with serotonin receptors, including 5-HT1a, might reveal valuable insights into its pharmacological profile .

N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck, a key enzyme involved in T-cell signaling . This compound exhibits excellent in vivo anti-inflammatory activity by blocking the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Relevance: BMS-279700 and N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide share a crucial structural feature: a substituted piperazine ring. While BMS-279700 incorporates a more complex imidazoquinoxaline scaffold, the presence of the piperazine moiety, especially a substituted one, emphasizes its potential as a pharmacophore for kinase inhibition and anti-inflammatory activity. Exploring the target compound's potential to interact with kinases, particularly those involved in inflammatory processes, could be a promising research direction .

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor initially developed from a 2-aminothiazole template . This compound demonstrates significant anticancer activity by targeting multiple tyrosine kinases and is currently used in treating chronic myelogenous leukemia .

Relevance: Dasatinib, despite its structural complexity compared to N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide, shares a notable common feature: a substituted piperazine ring. The presence of this motif in a clinically approved anticancer agent highlights its significance in medicinal chemistry. This observation suggests that exploring the target compound for potential anticancer activity, particularly against cancers where Src kinases play a crucial role, could be a worthwhile endeavor .

Properties

Product Name

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide

IUPAC Name

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-16-8-10-18(11-9-16)21-20(24)17(2)22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,17H,12-15H2,1-2H3,(H,21,24)

InChI Key

PXTWSVMNIPXGEC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.